molecular formula C9H16N4O B13070486 {7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol

{7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol

Cat. No.: B13070486
M. Wt: 196.25 g/mol
InChI Key: VTXZKVNPMJBNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanol group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazolopyrimidines.

Scientific Research Applications

Chemistry

In chemistry, {7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential as antiviral, antibacterial, and anticancer agents. The triazolopyrimidine scaffold is known for its bioactivity, making it a valuable template for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it suitable for various applications, including electronics and photonics.

Mechanism of Action

The mechanism of action of {7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.

    Triazolopyridines: These compounds have a similar triazole ring but differ in the pyridine moiety, leading to different properties and applications.

    Imidazopyrimidines: These compounds have an imidazole ring fused to a pyrimidine ring, offering unique chemical and biological properties.

Uniqueness

{7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of ethyl and methyl groups, along with the methanol moiety, allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

(7-ethyl-6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol

InChI

InChI=1S/C9H16N4O/c1-3-7-6(2)4-10-9-11-8(5-14)12-13(7)9/h6-7,14H,3-5H2,1-2H3,(H,10,11,12)

InChI Key

VTXZKVNPMJBNAK-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CNC2=NC(=NN12)CO)C

Origin of Product

United States

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